molecular formula C14H11Cl2NO2 B5856323 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine

1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine

Cat. No. B5856323
M. Wt: 296.1 g/mol
InChI Key: LJYHUALQSADDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine binds to the NMDA receptor at a site that is distinct from the glutamate binding site. This results in the inhibition of ion flow through the receptor, leading to the suppression of synaptic transmission. This mechanism of action makes 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine a potent tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its beneficial effects in the treatment of neurological disorders. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One major advantage of using 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine in lab experiments is its potency and specificity for the NMDA receptor. This allows for precise manipulation of NMDA receptor activity in a variety of experimental settings. However, one limitation of using 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine is its potential for inducing neurotoxicity at high doses, which can lead to cell death and impaired cognitive function.

Future Directions

There are a number of future directions for research involving 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine. One area of interest is the role of NMDA receptors in the development of psychiatric disorders such as schizophrenia and depression. Additionally, there is interest in developing more specific NMDA receptor antagonists that can selectively target specific subtypes of the receptor. Finally, there is ongoing research into the potential therapeutic uses of 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine and related compounds in the treatment of neurological disorders.

Synthesis Methods

1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine can be synthesized using a multi-step process involving the reaction of 3,4-dichlorobenzylamine with 1,3-benzodioxole-5-carboxylic acid followed by subsequent chemical modifications.

Scientific Research Applications

1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-11-3-1-9(5-12(11)16)7-17-10-2-4-13-14(6-10)19-8-18-13/h1-6,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYHUALQSADDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxol-5-amine

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